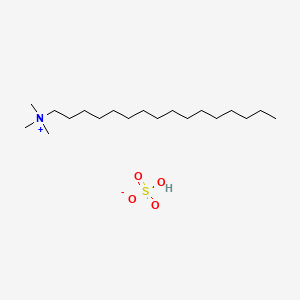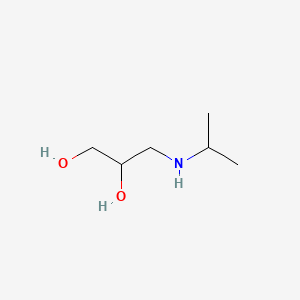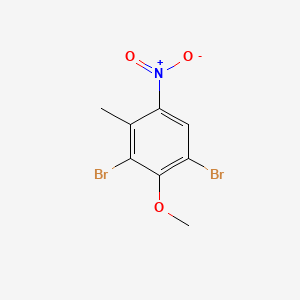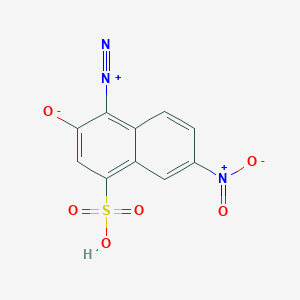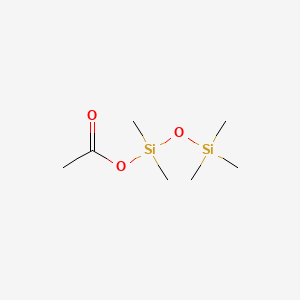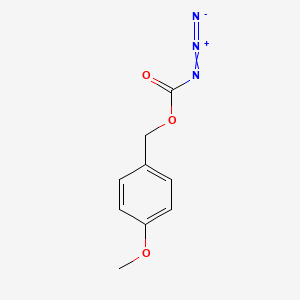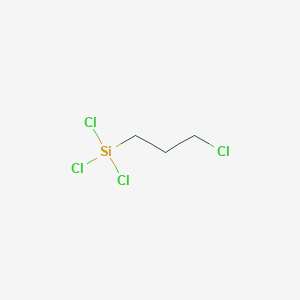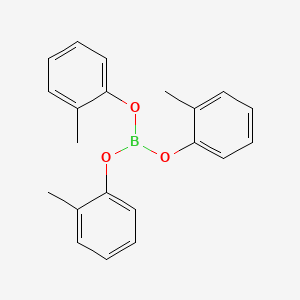
2'-Nitrobenzanilide
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of 2’-Nitrobenzanilide is represented by the linear formula C13H10N2O3 . Its molecular weight is 242.236 g/mol .Chemical Reactions Analysis
The photochemical reaction of a series of p-substituted benzanilides, which could include 2’-Nitrobenzanilide, has been studied . The study focused on whether the reaction solvent and the electronic effects of the substituents affect the product distribution, the chemical yields, and the rate of formation of the 5-substituted-2-aminobenzophenone derivatives .Relevant Papers The most relevant paper retrieved is titled "Photochemistry of para substituted benzanilides in solution: Preparative and mechanistic studies" . This paper discusses the photochemical reaction of a series of p-substituted benzanilides, which could include 2’-Nitrobenzanilide .
Wissenschaftliche Forschungsanwendungen
Environmental Remediation
A study by Mantha et al. (2001) explored the degradation of nitrobenzene, a major environmental pollutant, through a chemical reduction pretreatment using zerovalent iron (Fe0). This process was effective in reducing nitrobenzene to aniline in synthetic wastewater, a method that could be applied to industrial wastewater streams containing high concentrations of nitrobenzene. The research highlighted the potential of Fe0 in environmental remediation, particularly for pollutants like nitrobenzene (Mantha, Taylor, Biswas, & Bewtra, 2001).
Analytical Chemistry
In analytical chemistry, the study of fragmentation of nitroaniline derivatives, such as o-nitrobenzanilide, has been important. Bowie et al. (1971) used negative-ion mass spectrometry to study the fragmentations of the o-nitrobenzanilide molecular anion. This research contributed to understanding the structural determination of compounds like sulphonamides and nitrophenylhydrazones (Bowie, Blumenthal, & Walsh, 1971).
Photochemical Studies
Gunn and Stevens (1973) investigated the photo-rearrangement of N-aryl-2-nitrobenzamides, including 2-nitrobenzanilide. This study revealed that 2-nitrobenzanilide can rearrange to 2-(2-hydroxyphenylazo)benzoic acid upon exposure to light. The findings have implications for understanding the photochemical properties of medicinal nitro-compounds (Gunn & Stevens, 1973).
Anticancer Research
A study by Hu et al. (2008) on novel thiobenzanilides, which are structurally related to nitrobenzanilides, demonstrated their potential anticancer effects. The research showed that thiobenzanilides induced higher cytotoxicity than nitrobenzanilides in human melanoma cells, suggesting potential applications in cancer treatment (Hu et al., 2008).
Pharmaceutical Research
The synthesis and evaluation of triorganotin(IV) complexes with derivatives of nitrobenzanilide have been explored by Chaudhary et al. (2009). These complexes were assessed for their antimicrobial and antispermatogenic activities, indicating their potential applications in pharmaceutical research (Chaudhary, Swami, Sharma, & Singh, 2009).
Biomedical Applications
Collin et al. (2004) studied the effects of a peroxisome proliferator-activated receptor antagonist, 2-chloro-5-nitrobenzanilide, on liver injury in haemorrhagic shock. This research contributes to understanding the biomedical applications of nitrobenzanilide derivatives in treating liver injuries (Collin, Abdelrahman, & Thiemermann, 2004).
Atmospheric and Environmental Studies
The study of atmospheric contaminants like 2-nitrobenzanthrone and 3-nitrobenzanthrone, which are related to nitrobenzanilides, has been crucial in understanding environmental pollution. Phousongphouang and Arey (2003) synthesized 2-nitrobenzanthrone to study its formation in atmospheric reactions, providing insights into the environmental impact of nitrobenzene derivatives (Phousongphouang & Arey, 2003).
Eigenschaften
IUPAC Name |
N-(2-nitrophenyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2O3/c16-13(10-6-2-1-3-7-10)14-11-8-4-5-9-12(11)15(17)18/h1-9H,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARMSTQBMUHJXHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=CC=CC=C2[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061059 | |
| Record name | 2'-Nitrobenzanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2'-Nitrobenzanilide | |
CAS RN |
728-90-5 | |
| Record name | N-(2-Nitrophenyl)benzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=728-90-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Nitrobenzanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000728905 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2'-Nitrobenzanilide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=406275 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzamide, N-(2-nitrophenyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2'-Nitrobenzanilide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2'-nitrobenzanilide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.890 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2'-NITROBENZANILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/427GZ7WL5L | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

